molecular formula C27H30N2O4S B2775044 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide CAS No. 324773-82-2

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2775044
CAS No.: 324773-82-2
M. Wt: 478.61
InChI Key: DEYPIWBDRZQCCL-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C27H30N2O4S and its molecular weight is 478.61. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-20-12-14-23(15-13-20)34(31,32)28(19-22-7-6-16-33-22)17-21(30)18-29-26-10-4-2-8-24(26)25-9-3-5-11-27(25)29/h2-5,8-15,21-22,30H,6-7,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYPIWBDRZQCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2CCCO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and features a carbazole moiety, which is known for its diverse biological properties. Its molecular formula is C24H30N2O4SC_{24}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 470.6 g/mol. The structure includes a hydroxyl group, an oxolane ring, and a sulfonamide group that contribute to its biological interactions.

PropertyValue
Molecular FormulaC24H30N2O4S
Molecular Weight470.6 g/mol
Density1.4 g/cm³
Boiling Point660.7 °C
Flash Point353.4 °C

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies involving similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The zones of inhibition for these compounds ranged from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL .

Inhibition of STAT3 Activation

Recent studies have highlighted the role of carbazole derivatives in inhibiting the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor involved in cell growth and survival. Compounds derived from carbazole structures have been reported to inhibit STAT3 activation by up to 95% at concentrations around 50 µM . This suggests potential applications in cancer therapy, where STAT3 is often aberrantly activated.

Neuroprotective Effects

Compounds similar to this compound have been studied for their neuroprotective effects, particularly in relation to amyloid-beta peptides implicated in Alzheimer's disease. Certain derivatives have shown an increase in soluble amyloid-beta peptide concentrations, indicating a potential mechanism for neuroprotection .

Cardiovascular Effects

Sulfonamide derivatives have also been investigated for their cardiovascular effects. For example, some studies indicate that these compounds can act as inhibitors of endothelin receptors, which may help mitigate pulmonary hypertension and cardiac hypertrophy in animal models . This highlights the compound's potential utility in treating cardiovascular diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Reddy et al. synthesized several N-substituted carbazole derivatives, including sulfonamides, and evaluated their antimicrobial activities. The results indicated that specific derivatives exhibited potent antibacterial and antifungal activities, with implications for developing new antimicrobial agents .
  • Cancer Research : In another study focusing on the inhibition of STAT3 by carbazole derivatives, compounds were tested for their ability to suppress tumor cell proliferation in vitro. The findings revealed that certain derivatives could significantly reduce cell viability in cancer cell lines, suggesting their potential as anti-cancer agents .
  • Neuroprotection : Saturnino et al. explored the neuroprotective properties of N-substituted carbazoles against amyloid-beta toxicity in neuronal cultures. Their results showed that specific compounds could enhance neuronal survival and reduce amyloid-induced cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide?

  • Methodology :

  • Step 1 : Start with carbazole derivatives (e.g., 9H-carbazole) and functionalize via N-alkylation or nucleophilic substitution. For example, use Williamson ether synthesis to introduce the hydroxypropyl group .
  • Step 2 : Introduce the sulfonamide moiety using 4-methylbenzenesulfonyl chloride. Optimize reaction conditions (e.g., anhydrous DMF, 0–5°C) to avoid side reactions .
  • Step 3 : Incorporate the oxolan-2-ylmethyl group via 1,3-dipolar cycloaddition or reductive amination. Toluene reflux or microwave-assisted synthesis may improve yields .
    • Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography .

Q. How can NMR spectroscopy be optimized for structural elucidation of this compound?

  • Methodology :

  • Use ¹H-¹⁵N HMBC to resolve connectivity between the carbazole nitrogen and adjacent protons .
  • ²D NMR (COSY, NOESY) clarifies spatial relationships, especially for stereochemistry in the hydroxypropyl chain .
  • For sulfonamide protons, employ deuterated DMSO to minimize solvent interference in ¹H NMR .
    • Example Data :
  • ¹³C NMR : Carbazole aromatic carbons typically appear at δ 110–140 ppm; sulfonamide sulfurs deshield adjacent carbons to δ 45–55 ppm .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways for this compound?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model transition states for cycloaddition or sulfonamide formation, identifying energy barriers .
  • Apply reaction path search algorithms (e.g., GRRM) to predict side products and optimize selectivity .
  • Validate with molecular dynamics simulations to assess solvent effects and reaction kinetics .
    • Case Study : Simulations of 1,3-dipolar cycloaddition reactions reduced experimental iterations by 40% in analogous carbazole syntheses .

Q. What strategies resolve contradictory data between analytical techniques (e.g., NMR vs. MS)?

  • Methodology :

  • Cross-validate with high-resolution MS to confirm molecular weight (e.g., ESI-TOF for exact mass).
  • Use heteronuclear correlation NMR (e.g., ¹H-¹³C HSQC) to resolve ambiguous proton assignments .
  • Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) affecting spectral reproducibility .
    • Example : Discrepancies in sulfonamide proton signals were resolved by adjusting solvent polarity and temperature in NMR analysis .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Methodology :

  • Define critical factors (e.g., catalyst loading, solvent ratio) using factorial designs (e.g., 2³ factorial matrix) .
  • Use response surface methodology (RSM) to model nonlinear relationships between variables (e.g., yield vs. temperature) .
  • Case Study : A Central Composite Design reduced the number of experiments by 60% while maximizing yield (85%) in a carbazole alkylation reaction .

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

  • Methodology :

  • Heat Transfer : Optimize reactor design (e.g., jacketed vessels) to manage exothermic reactions (e.g., sulfonylation) .
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate agitation rates in large-scale reactors .
  • Purification : Replace column chromatography with continuous crystallization or membrane filtration for cost-effective purification .

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